5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative known for its unique chemical structure and properties This compound features a pyrimidine ring substituted with hydroxyl groups at the 5 and 6 positions and an isopropyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyrimidine precursor, followed by selective functionalization at the desired positions.
Starting Material Preparation: The synthesis begins with commercially available or easily synthesized pyrimidine derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of quinones or other oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Scientific Research Applications
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an isopropyl group.
5,6-Dihydroxy-2-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
5,6-Dihydroxy-2-(tert-butyl)pyrimidin-4(3H)-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
57116-67-3 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4,5-dihydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)5-8-6(11)4(10)7(12)9-5/h3,10H,1-2H3,(H2,8,9,11,12) |
InChI Key |
UWIVVEVTDCLBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.